molecular formula C24H24O5 B4656972 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate

4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate

Cat. No. B4656972
M. Wt: 392.4 g/mol
InChI Key: KZLHFGRQLZJVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate, also known as BMB, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in inflammation.
Biochemical and Physiological Effects:
4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate has also been shown to have antioxidant and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate in lab experiments is its relatively low toxicity compared to other synthetic compounds. However, 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate is also known to be unstable under certain conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate. One potential direction is the development of 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate-based drugs for the treatment of various diseases. Another direction is the synthesis of 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate-based materials for various applications, such as sensors and catalysis. Further research is also needed to fully understand the mechanism of action of 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate and its potential as a therapeutic agent.

Scientific Research Applications

4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate has been shown to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate has been studied for its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. In drug discovery, 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate has been used as a lead compound for the development of new drugs. In materials science, 4-(benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate has been studied for its potential as a building block for the synthesis of functional materials.

properties

IUPAC Name

(4-phenylmethoxyphenyl) 4-(4-methoxyphenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-26-20-9-11-21(12-10-20)27-17-5-8-24(25)29-23-15-13-22(14-16-23)28-18-19-6-3-2-4-7-19/h2-4,6-7,9-16H,5,8,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLHFGRQLZJVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)phenyl 4-(4-methoxyphenoxy)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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